molecular formula C8H12ClN3O B1322528 1-(4-Methoxyphenyl)guanidine hydrochloride CAS No. 73709-20-3

1-(4-Methoxyphenyl)guanidine hydrochloride

Cat. No.: B1322528
CAS No.: 73709-20-3
M. Wt: 201.65 g/mol
InChI Key: DLEYULVIAMXWKA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)guanidine hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis in Chemistry : 1-(4-Methoxyphenyl)guanidine hydrochloride has been utilized in the synthesis of novel trisubstituted guanidines and their copper(II) complexes. These compounds exhibit notable bactericidal activity against various bacterial strains (Said et al., 2015).

Biological Applications

  • DNA and RNA Isolation : The compound has been applied in the isolation of DNA and RNA from various sources, utilizing its properties in molecular sieve chromatography (Pramanick, Forstová, & Pivec, 1976).
  • Oxygen Isotope Ratio Measurements : In biological studies, it's been used to convert water in biological fluids to carbon dioxide for oxygen isotope ratio measurements (Wong, Lee, & Klein, 1987).
  • Anticancer Properties : Certain derivatives, synthesized using guanidine hydrochloride, have demonstrated significant potency against human breast cancer cell lines (Patravale et al., 2014).

Chemical Analysis and Synthesis

  • Organic Synthesis : The compound aids in the one-pot multicomponent synthesis of 1,4-dihydropyridines, optimizing reaction conditions and improving yields (Cahyana, Ardiansah, & Aisy, 2020).
  • Crystal Structure Analyses : It is involved in the preparation of guanidine-based tri-substituted ligands and the study of their structural specifics in relation to Cu(II) complexes (Said et al., 2021).

Medical Imaging and Diagnosis

  • Radiolabeled Analogs for Tumor Diagnosis : Derivatives of this compound have been explored for developing radiolabeled analogs used in diagnosing tumors like neuroblastoma (Poursharifi & Shahi, 2015).

Cardiovascular Research

  • Cardiovascular Activity : Aromatic guanidine compounds, including this chemical, have been evaluated for their cardiovascular effects, demonstrating vasoconstrictive properties without cardiac stimulation (Hughes, Liu, & Enkoji, 1975).

Safety and Hazards

Guanidine hydrochloride is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be stored in a well-ventilated place and kept in a tightly closed container .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)guanidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholine receptors, where it enhances the release of acetylcholine following a nerve impulse . This interaction is crucial for its role in treating muscle weakness and fatigue associated with Eaton-Lambert syndrome. Additionally, this compound interacts with mitochondrial aldehyde dehydrogenase, ribonuclease pancreatic, and lysozyme, among others . These interactions contribute to its biochemical properties and therapeutic potential.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound enhances the release of acetylcholine, which affects the depolarization and repolarization rates of muscle cell membranes . This modulation of cell signaling pathways is essential for its therapeutic effects. Additionally, this compound impacts gene expression by interacting with specific transcription factors and regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to acetylcholine receptors, enhancing the release of acetylcholine and modulating muscle cell membrane depolarization and repolarization rates . It also interacts with mitochondrial aldehyde dehydrogenase, inhibiting its activity and affecting cellular energy metabolism . These binding interactions and enzyme inhibitions contribute to the compound’s overall mechanism of action and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term in vitro and in vivo studies have demonstrated that the compound can maintain its therapeutic effects for extended periods, although its stability and degradation must be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively treat muscle weakness and fatigue without significant adverse effects . High doses can lead to toxic effects, including bone marrow suppression, renal impairment, and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as mitochondrial aldehyde dehydrogenase and ribonuclease pancreatic, affecting metabolic flux and metabolite levels . The compound’s metabolism is primarily through non-enzymatic pathways, and it is excreted unchanged in the urine . These metabolic interactions and pathways are essential for understanding the compound’s pharmacokinetics and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is rapidly absorbed and distributed throughout the body, with a volume of distribution that allows it to reach target tissues effectively . It interacts with transporters such as organic cation transporters, facilitating its uptake into cells and tissues . These interactions are crucial for its therapeutic effects and overall pharmacokinetics.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications direct the compound to these specific compartments, enhancing its therapeutic effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-(4-methoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-6(3-5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEYULVIAMXWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626705
Record name N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73709-20-3
Record name N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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